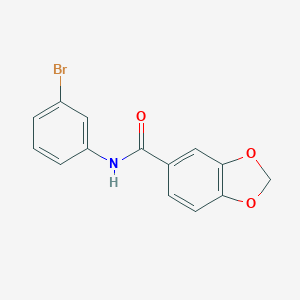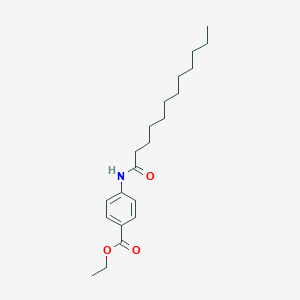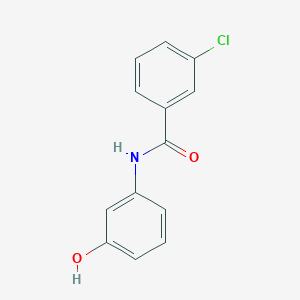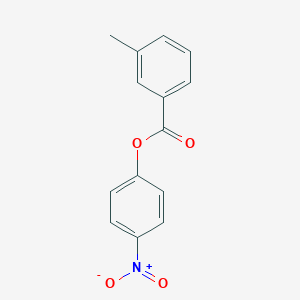
4-nitrophenyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrophenyl 3-methylbenzoate is an organic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.2414 g/mol . This compound is an ester derivative of m-Toluic acid and 4-nitrophenol. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-nitrophenyl 3-methylbenzoate can be synthesized through the esterification of m-Toluic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of activated esters, which are superior synthons for indirect radiofluorination of biomolecules . This method allows for the rapid preparation of the ester in one step, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-nitrophenyl 3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to m-Toluic acid and 4-nitrophenol under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: m-Toluic acid and 4-nitrophenol.
Reduction: m-Toluic acid, 4-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-nitrophenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme-catalyzed reactions.
Medicine: Utilized in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.
Mécanisme D'action
The mechanism of action of 4-nitrophenyl 3-methylbenzoate involves its hydrolysis or reduction, depending on the reaction conditions. In hydrolysis, the ester bond is cleaved by water, resulting in the formation of m-Toluic acid and 4-nitrophenol . In reduction, the nitro group is reduced to an amino group, leading to the formation of m-Toluic acid, 4-aminophenyl ester . These reactions are facilitated by specific enzymes or chemical reagents that target the ester or nitro group.
Comparaison Avec Des Composés Similaires
4-nitrophenyl 3-methylbenzoate can be compared with other similar compounds such as:
- m-Toluic acid, 2-nitrophenyl ester
- m-Toluic acid, 3-nitrophenyl ester
- p-Toluic acid, 4-nitrophenyl ester
These compounds share similar structural features but differ in the position of the nitro group or the toluic acid moiety. The unique combination of m-Toluic acid and 4-nitrophenol in this compound provides distinct reactivity and applications .
Propriétés
Numéro CAS |
36718-84-0 |
|---|---|
Formule moléculaire |
C14H11NO4 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
(4-nitrophenyl) 3-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-3-2-4-11(9-10)14(16)19-13-7-5-12(6-8-13)15(17)18/h2-9H,1H3 |
Clé InChI |
CWXGZYLOHXHWAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


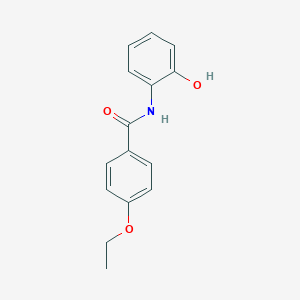
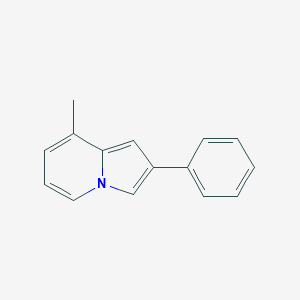
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
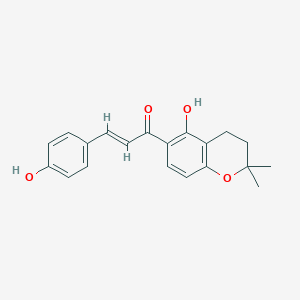
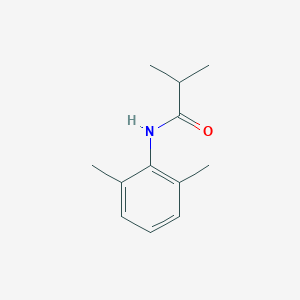
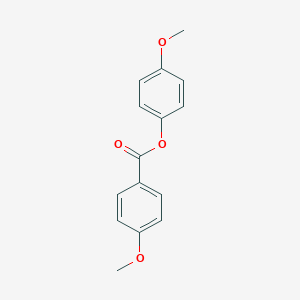
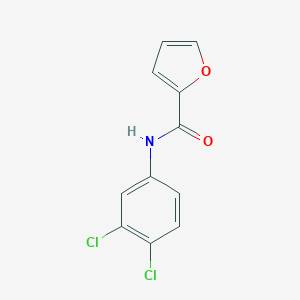
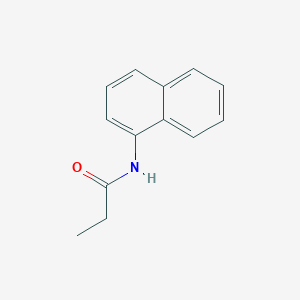
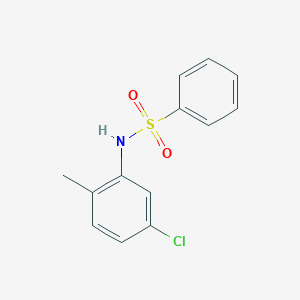
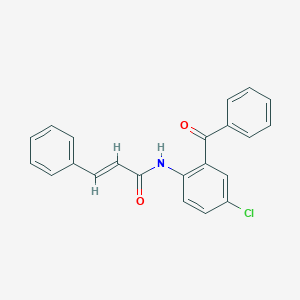
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)
